molecular formula C5H6N2O4 B14695448 N-(formylcarbamoyl)-2-oxopropanamide CAS No. 27284-91-9

N-(formylcarbamoyl)-2-oxopropanamide

Cat. No.: B14695448
CAS No.: 27284-91-9
M. Wt: 158.11 g/mol
InChI Key: BRXSKNRULYNGQK-UHFFFAOYSA-N
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Description

N-(formylcarbamoyl)-2-oxopropanamide is an organic compound with a unique structure that includes both formyl and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(formylcarbamoyl)-2-oxopropanamide typically involves the reaction of formylcarbamoyl chloride with 2-oxopropanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(formylcarbamoyl)-2-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(formylcarbamoyl)-2-oxopropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(formylcarbamoyl)-2-oxopropanamide exerts its effects involves interactions with specific molecular targets. The formyl and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(formylcarbamoyl)-2-oxopropanamide can be compared with other compounds that have similar functional groups, such as:

    N-formylglycine: Similar in structure but lacks the carbamoyl group.

    N-carbamoylalanine: Contains a carbamoyl group but lacks the formyl group.

The uniqueness of this compound lies in the presence of both formyl and carbamoyl groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

CAS No.

27284-91-9

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

N-(formylcarbamoyl)-2-oxopropanamide

InChI

InChI=1S/C5H6N2O4/c1-3(9)4(10)7-5(11)6-2-8/h2H,1H3,(H2,6,7,8,10,11)

InChI Key

BRXSKNRULYNGQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NC(=O)NC=O

Origin of Product

United States

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